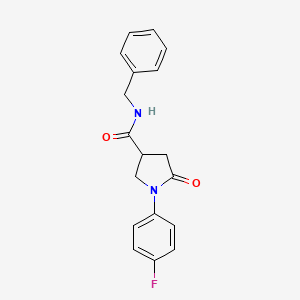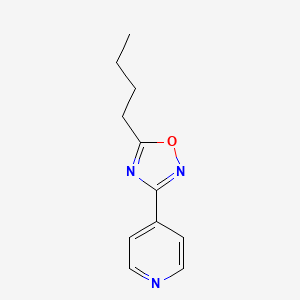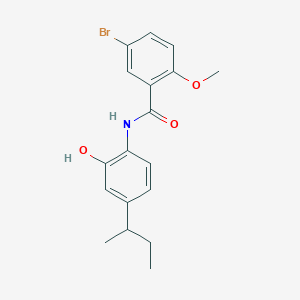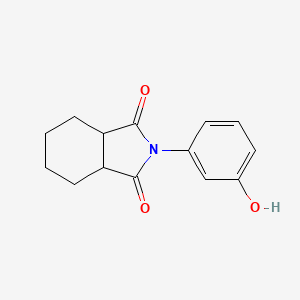![molecular formula C18H26N2OS B5209038 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic stress response. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
作用機序
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide activates AMPK by binding to the allosteric site of the AMPK α subunit. This leads to conformational changes that enhance the activity of AMPK. AMPK activation by this compound results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, and the activation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, this compound protects against oxidative stress and improves cognitive function.
実験室実験の利点と制限
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for easy delivery and manipulation in cell culture and animal models. It also has a high potency and selectivity for AMPK activation, which minimizes off-target effects. However, this compound has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide. One direction is the development of more stable and soluble analogs of this compound for improved bioavailability and efficacy in vivo. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular and inflammatory disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on cellular metabolism and stress response can provide insights into novel targets for drug development.
合成法
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to give 2,2-dimethylpropanoyl chloride. The resulting compound is then reacted with 4-amino-1,3-thiazole-2-thiol to yield N-(4-amino-1,3-thiazol-2-yl)-2,2-dimethylpropanamide. Finally, this compound is reacted with 1-adamantylamine to give this compound.
科学的研究の応用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)15(21)20-16-19-14(10-22-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBHEFHVXOHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)
![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)


![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)
![1-(2-ethoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5209015.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)


![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)